molecular formula C12H14O3 B083153 2-Phenoxyethyl methacrylate CAS No. 10595-06-9

2-Phenoxyethyl methacrylate

Cat. No. B083153
CAS RN: 10595-06-9
M. Wt: 206.24 g/mol
InChI Key: CEXQWAAGPPNOQF-UHFFFAOYSA-N
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Description

2-Phenoxyethyl methacrylate is a methacrylate derivative with significant interest in polymer science due to its unique properties. This monomer allows for the creation of polymers with desirable chemical and physical characteristics, relevant for various applications, including hydrogels and biocompatible materials.

Synthesis Analysis

The synthesis of polymers derived from 2-phenoxyethyl methacrylate and related compounds involves various chemical reactions. For instance, chemoselective polymerization techniques have been employed to selectively react the phenolic moiety in the presence of a peroxidase catalyst, leading to thermally cross-linkable polymers (Uyama et al., 1998). Moreover, ultrasonic irradiation has been used for the synthesis of poly(2-hydroxyethyl methacrylate) without any chemical initiator, showcasing the control over molecular weight distribution (Kubo et al., 2018).

Molecular Structure Analysis

The molecular structure of polymers derived from 2-phenoxyethyl methacrylate significantly impacts their properties. The stereochemistry of isomeric methacrylic polymers, for instance, shows how structural differences in the monomers affect the physical properties of the resultant polymers, such as glass transition temperatures, which are influenced by the molecular interactions through hydrogen bonding (Elvira & Román, 1997).

Chemical Reactions and Properties

Various chemical reactions, including polymerization and copolymerization, play a crucial role in determining the properties of 2-phenoxyethyl methacrylate-derived materials. The radical polymerization kinetics of amphiphilic methacrylic monomers, for example, demonstrate the potential to produce polymers with specific characteristics for enzyme immobilization (Yasuda et al., 2001).

Physical Properties Analysis

The physical properties of 2-phenoxyethyl methacrylate polymers, such as thermal behavior and solubility, are crucial for their applications. Controlled polymerization techniques, like atom transfer radical polymerization (ATRP), have been utilized to achieve polymers with desired molecular weights and low polydispersities, indicative of their physical stability and processability (Robinson et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity and compatibility with other substances, define the potential applications of 2-phenoxyethyl methacrylate-derived materials. Studies have explored the copolymerization of 2-phenoxyethyl methacrylate with other monomers, revealing insights into the reactivity ratios and the synthesis of materials with specific chemical functionalities (Jayakumar et al., 2000).

Scientific Research Applications

Summary of the Application

2-Phenoxyethyl methacrylate is used in photoinitiated polymerization, a process that has been gaining interest due to its increasing application areas, including coatings, inks, adhesives, varnishes, stereolithography, 3D print, laser printing imaging, dentistry, and microelectronics .

Methods of Application or Experimental Procedures

The photopolymerization kinetics of 2-phenoxyethyl methacrylate were investigated using a UV-LED emitting at 395 nm . The rate of polymerization was calculated from the raw data of the specific heat flow by multiplication with the molecular weight of the monomer and division through the molar polymerization enthalpy of the double bond .

Results or Outcomes

The study found that vitrification affects the photopolymerization kinetics of all methacrylates under investigation. Interestingly, quantitative final conversion is observed during photoinitiated polymerization of 2-phenoxyethyl methacrylate .

Application in Atomic Force Microscopy

Summary of the Application

2-Phenoxyethyl methacrylate is used in the creation of copolymer thin films, which are analyzed using atomic force microscopy (AFM). This technique is used to quantify the elasticity maps of these copolymers .

Methods of Application or Experimental Procedures

Adhesion force maps of copolymer thin films composed of methacrylate-based monomers with different bulky substituents added to 2-hydroxyethyl methacrylate (HEMA) are generated using AFM. The Derjaguin–Müller–Toporov (DMT) fitting model is then used to generate Young’s modulus (YM) maps of these copolymers and their homopolymers .

Results or Outcomes

The study found that the YM value of a copolymer composed of 15% phenoxyethyl methacrylate and 85% HEMA is greater than that of HEMA homopolymer, suggesting that the combination resulted in a stiffer polymer material .

Application in Photoinitiated Polymerization with Phenyl Moieties

Summary of the Application

2-Phenoxyethyl methacrylate is used in photoinitiated polymerization of methacrylates comprising phenyl moieties .

Methods of Application or Experimental Procedures

The photopolymerization kinetics of 4-(4-methacryloyloxyphenyl)-butan-2-one in comparison with 2-phenoxyethyl methacrylate and phenyl methacrylate were investigated using a UV-LED emitting at 395 nm .

Results or Outcomes

The study found that the photopolymerization of 4-(4-methacryloyloxyphenyl)-butan-2-one is significantly faster compared to both 2-phenoxyethyl methacrylate and phenyl methacrylate at 40°C . Interestingly, quantitative final conversion is observed during photoinitiated polymerization of 2-phenoxyethyl methacrylate .

Application in Surface Wrinkling

Summary of the Application

2-Phenoxyethyl methacrylate is used in the creation of poly(2-hydroxyethyl methacrylate) (pHEMA) thin films. These films undergo a surface wrinkling process when exposed to water .

Methods of Application or Experimental Procedures

The pHEMA thin films are created and then exposed to water. The specific heat of melting for the solid H2O in the pHEMA is measured without UV irradiation and with the UV irradiation dose of 210 J/cm2 .

Results or Outcomes

The study found that the specific heat of melting for the solid H2O in the pHEMA is a decreasing function of the temperature for the uptake of water .

Application in Photoinitiated Polymerization with 3-Oxobutyl Substituent

Summary of the Application

2-Phenoxyethyl methacrylate is used in photoinitiated polymerization of methacrylates comprising 3-oxobutyl substituent .

Methods of Application or Experimental Procedures

The photopolymerization kinetics of 4-(4-methacryloyloxyphenyl)-butan-2-one in comparison with 2-phenoxyethyl methacrylate and phenyl methacrylate were investigated using a UV-LED emitting at 395 nm .

Results or Outcomes

The study found that the photopolymerization of 4-(4-methacryloyloxyphenyl)-butan-2-one is significantly faster compared to both 2-phenoxyethyl methacrylate and phenyl methacrylate at 40°C . Interestingly, quantitative final conversion is observed during photoinitiated polymerization of 2-phenoxyethyl methacrylate .

Safety And Hazards

2-PEMA can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

2-PEMA has been used in various applications including coatings, inks, adhesives, varnishes, stereolithography, 3D print, laser printing imaging, dentistry, and microelectronics . Its future directions could involve further exploration of these applications and potential new uses in related fields .

properties

IUPAC Name

2-phenoxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXQWAAGPPNOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50858-63-4, 129401-30-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-phenoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50858-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxyethyl methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129401-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6044773
Record name Ethylene glycol phenyl ether methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Phenoxyethyl methacrylate

CAS RN

10595-06-9
Record name Phenoxyethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxyethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene glycol phenyl ether methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.080
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Record name 2-PHENOXYETHYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S0749T15J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
Y Pei, NC Dharsana, AB Lowe - Australian Journal of Chemistry, 2014 - CSIRO Publishing
… Herein, we have described the ethanolic RAFTDP of two aryl methacrylates namely NOEMA and 2-phenoxyethyl methacrylate POEMA at a fixed concentration of 21 wt-% employing a …
Number of citations: 18 www.publish.csiro.au
DJ Forster, JPA Heuts, TP Davis - Polymer, 2000 - Elsevier
… In the current paper, a very viscous monomer, 2-phenoxyethyl methacrylate (POEMA, 2), was selected for study to test the earlier prediction of a diffusion-controlled mechanism for …
Number of citations: 23 www.sciencedirect.com
HS Byun, YS Jang, KP Yoo - The Journal of Chemical Thermodynamics, 2010 - Elsevier
… (carbon dioxide + 2-phenoxyethyl methacrylate) systems are in … and (carbon dioxide + 2-phenoxyethyl methacrylate) systems … acrylate and 2-phenoxyethyl methacrylate are estimated by …
Number of citations: 5 www.sciencedirect.com
V Strehmel, D Strunk, M Heinz, S Walther - ChemistrySelect, 2020 - Wiley Online Library
… phenyl(meth)acrylate, 2-phenoxyethyl methacrylate, and benzyl methacrylate) in solution resulting in soluble polymers as expected in all examples. In contrast to this, free radical …
B Sanay, B Strehmel, V Strehmel - Journal of Polymer Science, 2020 - Wiley Online Library
… The photopolymerization kinetics of this monomer is compared with 2-phenoxyethyl methacrylate (2) and phenyl methacrylate (3) using ethyl (2,4,6-trimethylbenzoyl) …
Number of citations: 9 onlinelibrary.wiley.com
R Mao, MB Huglin, TP Davis… - Polymer …, 1993 - Wiley Online Library
… ) carbonyl] oxyethyl methacrylate (PCOMA) with 2-phenoxyethyl methacrylate (PEMA); and (4) PCOMA with 1-methyl-2-phenoxyethyl methacrylate (MPEMA), have been carried out at …
Number of citations: 13 onlinelibrary.wiley.com
KA Cimatu, SC Chan, JH Jang… - The Journal of Physical …, 2015 - ACS Publications
… The monomer 2-chloroethyl methacrylate (97%, with 500 ppm of HQ) was obtained from Alfa Aesar, and 2-phenoxyethyl methacrylate (200 ppm of HQ and 200 ppm MEHQ) was …
Number of citations: 23 pubs.acs.org
Y Xiang, R Jin, Y Zhang, K Li, G Liu, X Song… - …, 2021 - ACS Publications
… Based on the above considerations, we synthesized a series of poly(2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate) (PPPE) acrylic materials for …
Number of citations: 9 pubs.acs.org
Y Lin, JW Stansbury - Polymer, 2003 - Elsevier
… NIR spectroscopy was used to monitor the individual monomer photopolymerization kinetics within the hybrid methacrylate/vinyl ether system composed of 2-phenoxyethyl methacrylate …
Number of citations: 97 www.sciencedirect.com
B Susil, CKL Asetre - 2017
Number of citations: 0

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